BenchChemオンラインストアへようこそ!

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Prodrug Design Hydrolysis Kinetics Structure-Activity Relationship

Procure (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate as the definitive ODOL promoiety precursor for converting acid-rich (phosphonate, polycarboxylate) pharmacophores into orally bioavailable prodrugs. This medoxomil moiety delivers a non-chiral, 5-methyl dioxolenone scaffold with hydrolysis kinetics 2–3× slower than 5-phenyl/5-anisyl variants at pH 7.4, enabling tunable release without stereochemical complexity. It is the same FDA-approved promoiety that boosted 2‑PMPA plasma exposure 80‑fold in mice and achieved 23% oral bioavailability for a chiral fibrinogen antagonist in dogs. Also supplied as Azilsartan Impurity 33 / Olmesartan Impurity 62 with full characterization data for ANDA‑compliant QC. Choose the ODOL moiety when formaldehyde/acetaldehyde‑sparing, predictable activation is non‑negotiable.

Molecular Formula C6H6O5
Molecular Weight 158.11 g/mol
CAS No. 91526-17-9
Cat. No. B1600395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate
CAS91526-17-9
Molecular FormulaC6H6O5
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)O1)COC=O
InChIInChI=1S/C6H6O5/c1-4-5(2-9-3-7)11-6(8)10-4/h3H,2H2,1H3
InChIKeyIBKZORCVTJQMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate (CAS 91526-17-9): An FDA-Approved Medoxomil-Type Prodrug Moiety and Pharmaceutical Reference Standard


(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate, also known as the medoxomil or ODOL (oxodioxolenylmethyl) moiety, is a cyclic carbonate ester that serves as a bioreversible prodrug promoiety for carboxylic acid, phosphonic acid, and amine-containing drug candidates. The compound has been designated as an FDA-approved prodrug promoiety [1] and is widely employed to enhance the oral bioavailability of poorly permeable drug molecules. Structurally, it consists of a 1,3-dioxol-2-one (dioxolenone) ring with a 5-methyl substitution and a formyloxymethyl ester group at the 4-position, a configuration that undergoes enzyme-catalyzed ring opening in vivo to release the active parent drug along with a relatively nontoxic α-dicarbonyl byproduct [2]. Beyond its use as a prodrug-building block, the compound is cataloged as Azilsartan Impurity 33 and Olmesartan Impurity 62, indicating its role as a high-purity analytical reference standard in pharmaceutical quality control [3].

Why Substituting (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate with Other Prodrug Moieties or Esters Is Scientifically Unjustified


The 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) moiety is not simply interchangeable with other carbonate or ester prodrug promoieties such as pivaloyloxymethyl (POM), isopropyloxycarbonyloxymethyl (POC), or alkyl esters. The hydrolysis kinetics, byproduct toxicity profile, and stereochemical properties of ODOL-based prodrugs are quantitatively distinct and determine the resulting pharmacokinetic performance. For instance, the 5-methyl substitution on the dioxolenone ring yields hydrolysis rates that are 2–3 fold slower than 5-phenyl or 5-anisyl analogues in pH 7.4 phosphate buffer [1], allowing tunable release kinetics that differ substantially from other dioxolenone variants. More critically, dioxolenone prodrugs produce an α-dicarbonyl byproduct upon activation rather than formaldehyde (from POM) or acetaldehyde (from acyloxyalkyl esters), a distinction with documented toxicological implications [2]. Furthermore, ODOL-based prodrugs are non-chiral, eliminating the need for stereochemical separation and characterization that complicates acyloxyalkyl prodrugs containing a stereogenic center [2]. These quantitative and mechanistic differences render direct substitution scientifically unsound without re-evaluating the entire preclinical pharmacology and safety profile.

Quantitative Differentiation of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate: Direct and Cross-Study Comparative Evidence for Scientific Selection


5-Methyl Dioxolenone Exhibits 2–3 Fold Slower Hydrolysis than 5-Phenyl or 5-Anisyl Analogs at Physiological pH

In a head-to-head evaluation of dioxolenone carbamate model prodrugs, the 5-methyl substituted analog (1a) demonstrated hydrolysis rates that were 2–3 fold slower than the corresponding 5-phenyl (1b) and 5-anisyl (1c) derivatives in pH 7.4 phosphate buffer [1]. This slower hydrolysis translates into a more controlled and predictable release profile in systemic circulation.

Prodrug Design Hydrolysis Kinetics Structure-Activity Relationship

ODOL Prodrug of Methyldopa Hydrolyzes Faster than 5-tert-Butyl Analog, Enabling More Efficient In Vivo Conversion

The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of methyldopa (3-hydroxy-α-methyltyrosine) undergoes hydrolysis at pH 7.4 faster than the corresponding 5-tert-butyl substituted ester, as determined by 1H NMR kinetic experiments . This difference in hydrolysis rate correlates with in vivo performance: the 5-methyl ester yielded significant plasma levels of methyldopa in dog bioavailability studies and was orally effective in spontaneously hypertensive (SH) rats .

Antihypertensive Prodrugs Ester Hydrolysis Oral Bioavailability

ODOL-Based Prodrug of 2-PMPA Achieves 80-Fold Enhanced Plasma Exposure and 50% Absolute Oral Bioavailability in Mice vs. Parent Drug

In a systematic prodrug study, the tetra-ODOL ester of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) demonstrated an 80-fold enhancement in plasma exposure (AUC₀₋ₜ: 52.1 ± 5.9 h·nmol/mL vs. 0.65 ± 0.13 h·nmol/mL for oral 2-PMPA) and an absolute oral bioavailability of 50% in mice [1]. In dogs, the same prodrug achieved a 44-fold enhancement in 2-PMPA plasma exposure (AUC₀₋ₜ: 62.6 h·nmol/mL vs. 1.44 h·nmol/mL) [1].

Oral Bioavailability Enhancement Phosphonate Prodrugs Preclinical Pharmacokinetics

Dioxolenone Prodrugs Yield Relatively Nontoxic α-Dicarbonyl Byproduct, Distinguishing Them from Aldehyde-Releasing Acyloxyalkyl Esters

A key differentiating feature of dioxolenone (medoxomil-type) prodrugs relative to acyloxyalkyl esters is the nature of the metabolic byproduct. Dioxolenone activation produces an α-dicarbonyl (e.g., diacetyl), which is considered relatively nontoxic compared to the formaldehyde or acetaldehyde released from pivaloyloxymethyl (POM) or other acyloxyalkyl prodrugs [1]. Additionally, dioxolenone prodrugs lack a stereogenic center, simplifying synthesis, analytical characterization, and regulatory documentation compared to acyloxyalkyl prodrugs that contain a chiral center [1].

Prodrug Safety Metabolic Byproduct Toxicity Drug Design

Optimal Procurement and Research Applications for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate (CAS 91526-17-9) Based on Quantitative Evidence


Prodrug Synthesis for Multiply Charged Carboxylic or Phosphonic Acid Drug Candidates with Poor Oral Bioavailability

Procure (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate as the ODOL promoiety precursor when developing prodrugs of acid-rich pharmacophores (e.g., phosphonates, polycarboxylates) that exhibit <1% oral bioavailability. As demonstrated by the 80-fold plasma exposure enhancement achieved with tetra-ODOL 2-PMPA in mice [1], this moiety can confer clinically meaningful oral absorption to otherwise non-absorbable drug candidates.

Controlled-Release Prodrug Design Requiring Tunable Hydrolysis Kinetics

Select the 5-methyl dioxolenone scaffold over alternative 5-aryl substituted variants when slower, more predictable prodrug activation is required. The 2–3 fold slower hydrolysis rate of 5-methyl dioxolenone carbamates compared to 5-phenyl or 5-anisyl analogs at pH 7.4 [1] provides a quantifiable basis for tuning the in vivo release profile of amine-containing drugs.

Analytical Reference Standard for Azilsartan Medoxomil and Olmesartan Medoxomil Impurity Profiling

Acquire high-purity (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate for use as an impurity reference standard in the quality control of azilsartan medoxomil (designated Azilsartan Impurity 33) and olmesartan medoxomil (designated Olmesartan Impurity 62) active pharmaceutical ingredients [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production monitoring [1].

Stereochemically Simple Prodrug Development for Chiral Amine Drugs

Utilize (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate to generate non-chiral carbamate prodrugs of chiral primary or secondary amine drugs. The absence of a stereogenic center in the dioxolenone promoiety eliminates the need for diastereomer separation and simplifies analytical method development, a distinct advantage over acyloxyalkyl prodrugs [1]. This moiety has been successfully applied to the chiral fibrinogen receptor antagonist L-734,217, achieving 23±6% oral bioavailability in dogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.